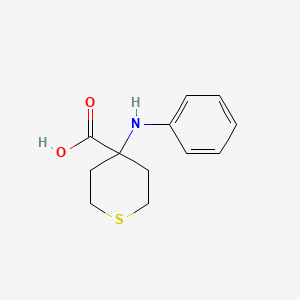
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid is a chemical compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have a wide range of applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phenylamino group attached to the tetrahydrothiopyran ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through the intramolecular cyclization of 3,3’-thiodipropanoates in the presence of a base such as sodium methoxide (NaOMe) or sodium hydride (NaH).
Introduction of the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with a suitable precursor of the tetrahydrothiopyran ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the phenylamino group or the carboxylic acid group.
Substitution: Substituted thiopyran derivatives with various functional groups.
Applications De Recherche Scientifique
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with various enzymes and receptors, modulating their activity. The sulfur atom in the thiopyran ring can also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid: Lacks the phenylamino group, resulting in different chemical and biological properties.
4-Aminotetrahydropyran: Contains an amino group instead of a phenylamino group, leading to different reactivity and applications.
Tetrahydro-2H-thiopyran-4-carboxamide: A derivative with a carboxamide group, showing distinct biological activities.
Uniqueness
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid is unique due to the presence of both the phenylamino group and the tetrahydrothiopyran ring. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C12H15NO2S |
|---|---|
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
4-anilinothiane-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO2S/c14-11(15)12(6-8-16-9-7-12)13-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) |
Clé InChI |
SQWLXHINANGOBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC1(C(=O)O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















